2-(4-Nitrophenoxy)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

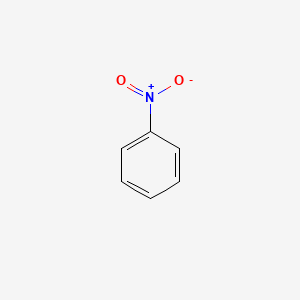

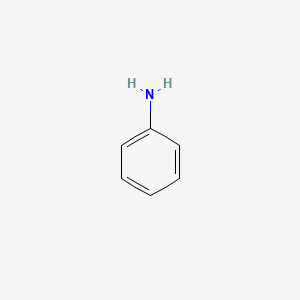

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-17(19)14-6-9-15(10-7-14)20-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYXOTYJSALBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354031 | |

| Record name | 2-(4-nitrophenoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71311-82-5 | |

| Record name | 2-(4-nitrophenoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Nitrophenoxy)naphthalene: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Nitrophenoxy)naphthalene is a chemical compound belonging to the class of diaryl ethers, characterized by a naphthalene ring linked to a nitrophenyl group through an ether oxygen. This guide provides a comprehensive overview of its chemical and physical properties, drawing from available database information. Currently, a significant gap exists in the scientific literature regarding its biological activity and detailed experimental protocols for its synthesis and analysis. This document summarizes the existing data and highlights the need for further research to explore the potential applications of this compound, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

A summary of the known and computed chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, many properties are predicted through computational models.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 71311-82-5 | ChemScene[2], TCI[3] |

| Molecular Formula | C₁₆H₁₁NO₃ | PubChem[1], ChemScene[2] |

| Molecular Weight | 265.26 g/mol | PubChem[1], ChemScene[2] |

| Appearance | Light orange to yellow to green powder/crystal | TCI |

| Melting Point | 101-103 °C | (Not explicitly cited, but commonly available in chemical supplier databases) |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Soluble in Acetone | TCI |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | 4.8 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem[1] |

| LogP | 4.5403 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 3 | ChemScene[2] |

Spectroscopic Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, its structure as a diaryl ether suggests two primary synthetic routes: the Williamson ether synthesis and the Ullmann condensation.

Proposed Synthesis Workflow

The following diagram illustrates the logical workflow for the two most probable synthetic pathways to obtain this compound.

Caption: Proposed synthetic routes to this compound.

General Experimental Considerations (Hypothetical)

Williamson Ether Synthesis Approach: This method would involve the deprotonation of 2-naphthol with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide, acetonitrile) to form the corresponding naphthoxide. Subsequent nucleophilic aromatic substitution with an activated aryl halide, such as 4-nitrofluorobenzene, would yield the desired ether. The reaction progress would typically be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be worked up by quenching with water and extracting the product with an organic solvent. Purification would likely be achieved by column chromatography or recrystallization.

Ullmann Condensation Approach: This approach involves the copper-catalyzed reaction between 2-naphthol and a 4-nitrohaloarene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) in the presence of a base. The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent such as DMF or nitrobenzene. The choice of copper catalyst (e.g., copper(I) iodide, copper powder) and ligands can significantly influence the reaction efficiency. Workup and purification would follow similar procedures as described for the Williamson synthesis.

Biological Activity and Potential Applications

There is a notable absence of published research on the specific biological activities of this compound. While the broader class of naphthalene derivatives has been investigated for a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, no such data is available for this particular compound.

Future Research Workflow for Biological Evaluation

Given the lack of data, a logical workflow for the initial biological evaluation of this compound is proposed below. This workflow outlines a standard screening process to identify potential therapeutic areas.

Caption: A proposed workflow for the initial biological screening of this compound.

Conclusion and Future Outlook

This compound remains a poorly characterized compound. While its basic chemical identity and some physical properties are known, there is a clear lack of experimental data, particularly in the areas of spectroscopy and biological activity. The synthetic routes proposed in this guide, based on established organic chemistry principles, provide a starting point for its preparation in a laboratory setting.

The future of research on this molecule lies in the systematic exploration of its biological effects. The presence of the nitro group and the diaryl ether linkage, motifs found in various bioactive molecules, suggests that this compound could exhibit interesting pharmacological properties. A thorough investigation, following the proposed workflow, is warranted to uncover any potential for this compound in drug discovery and development. Furthermore, its photophysical properties, owing to the extended aromatic system, could be of interest in the field of materials science. The generation of comprehensive experimental data is the critical next step to unlocking the potential of this compound.

References

An In-depth Technical Guide to 2-(4-Nitrophenoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Nitrophenoxy)naphthalene (CAS No. 71311-82-5), a niche aromatic ether with potential applications in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines detailed synthetic protocols based on established methodologies, and proposes experimental workflows for the investigation of its biological activities. The information is presented to support researchers and drug development professionals in exploring the therapeutic and functional potential of this and structurally related compounds.

Chemical and Physical Properties

This compound is a solid organic compound characterized by the presence of a naphthalene ring linked to a nitrophenyl group through an ether bond.[1][2][3][4] Its chemical structure combines the features of a diaryl ether and a nitroaromatic compound, suggesting potential for use as a synthetic intermediate and as a scaffold for biologically active molecules. The following tables summarize its key properties.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 71311-82-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₁NO₃ | [2][6] |

| Molecular Weight | 265.26 g/mol | [2][6] |

| IUPAC Name | This compound | [6] |

| Purity | ≥98% | [1][2][3] |

| Appearance | Light yellow to orange powder/crystal | [1][3] |

| Solubility | Soluble in Acetone |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [5] |

| logP | 4.5403 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 3 | [5] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, its diaryl ether structure can be readily assembled using well-established cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving a copper catalyst.[1][2]

Reaction Scheme:

Caption: Ullmann Condensation for Diaryl Ether Synthesis.

Experimental Protocol (Proposed):

-

Reagents and Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-naphthol (1.0 eq), 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene, 1.1 eq), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., potassium carbonate, 2.0 eq).

-

Solvent and Reaction Conditions: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or toluene. The reaction mixture is then heated to reflux (typically 120-160 °C) and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig reaction is a more modern, palladium-catalyzed method for forming C-O bonds, often proceeding under milder conditions than the Ullmann condensation.[3][7][8]

Reaction Scheme:

Caption: Buchwald-Hartwig C-O Cross-Coupling Reaction.

Experimental Protocol (Proposed):

-

Reagents and Setup: In a glovebox, to an oven-dried Schlenk tube, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 1.5-2.0 eq).

-

Reactants and Solvent: Add 2-halonaphthalene (e.g., 2-bromonaphthalene, 1.0 eq) and 4-nitrophenol (1.2 eq). Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add an anhydrous solvent such as toluene or dioxane.

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 8-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Potential Biological Activities and Drug Discovery Applications

The naphthalene scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11][12][13] The nitro group in this compound can also contribute to its biological profile, as nitroaromatic compounds are known to have antimicrobial and cytotoxic effects.

Anticancer Potential

Naphthalene derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[9][13][14][15][16][17] The planar structure of the naphthalene moiety allows for intercalation into DNA, while the nitrophenyl group can be explored for its potential to generate reactive oxygen species under hypoxic conditions, a characteristic of solid tumors.

Antimicrobial Activity

The naphthalene core is found in several antimicrobial agents.[11][12] The lipophilic nature of the molecule may facilitate its passage through microbial cell membranes. The nitro group is a known pharmacophore in several antimicrobial drugs, where it can be reduced to cytotoxic intermediates.

Workflow for Biological Evaluation

The following workflow outlines a logical progression for investigating the biological potential of this compound.

Caption: Proposed Workflow for Biological Evaluation.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

-

Gas Chromatography (GC): Useful for assessing purity and monitoring reaction progress.[18][19]

-

High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the nitro group and ether linkage.

Safety and Handling

Conclusion

This compound is a readily synthesizable diaryl ether with potential for further exploration in drug discovery and materials science. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications. The proposed experimental protocols and workflows offer a starting point for researchers to investigate the biological and chemical utility of this compound. Further studies are warranted to fully elucidate its pharmacological profile and potential as a lead compound for the development of novel therapeutic agents.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 71311-82-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C16H11NO3 | CID 762478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. osha.gov [osha.gov]

In-Depth Technical Guide: The Molecular Structure of 2-(4-Nitrophenoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-(4-nitrophenoxy)naphthalene, a molecule of interest in various chemical and pharmaceutical research fields. This document collates available data on its chemical properties, and while specific experimental crystallographic and detailed spectroscopic data remain elusive in publicly accessible literature, this guide establishes a foundational understanding based on computed data and general principles of structural chemistry.

Chemical Identity and Properties

This compound is an aromatic ether composed of a naphthalene ring system linked to a 4-nitrophenyl group via an oxygen bridge. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NO₃ | PubChem[1][2] |

| Molecular Weight | 265.26 g/mol | PubChem[1][2] |

| CAS Number | 71311-82-5 | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)--INVALID-LINK--[O-] | PubChem[1] |

| InChI Key | ORYXOTYJSALBQZ-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure

The molecular structure of this compound is characterized by the connection of two distinct aromatic systems. The ether linkage introduces a degree of conformational flexibility, allowing for rotation around the C-O bonds. The presence of the electron-withdrawing nitro group on the phenyl ring and the extended π-system of the naphthalene moiety are expected to significantly influence the molecule's electronic properties and reactivity.

Figure 1. 2D representation of this compound.

Spectroscopic Data (Predicted)

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (approximately 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit characteristic coupling patterns, as will the protons on the nitrophenyl ring. The protons ortho to the nitro group are expected to be the most downfield shifted on that ring due to the group's strong electron-withdrawing nature.

-

¹³C NMR: The carbon NMR spectrum will display 16 distinct signals for the carbon atoms. The carbon atom attached to the nitro group (C4 of the phenyl ring) and the carbon atoms of the naphthalene ring bonded to the ether oxygen (C2) will be significantly influenced by these substituents.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for the functional groups present:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C=C aromatic ring stretching: ~1600-1450 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹, respectively. These are typically strong and sharp bands.

-

Aryl ether C-O-C stretching: ~1270-1230 cm⁻¹ (asymmetric) and ~1050-1010 cm⁻¹ (symmetric).

3.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to exhibit strong absorptions in the ultraviolet region, arising from the π-π* transitions of the naphthalene and nitrophenyl aromatic systems. The extended conjugation of the molecule will likely result in multiple absorption maxima.

Experimental Protocols

Detailed and verified experimental protocols for the synthesis and characterization of this compound are not available in the public domain at the time of this writing. A potential synthetic route is suggested by a study on metallaphotocatalysis, though the specific details for this compound are not provided.[1]

A general approach to the synthesis of diaryl ethers, such as this compound, often involves a nucleophilic aromatic substitution reaction (e.g., the Ullmann condensation). A plausible, though unverified, synthetic workflow is outlined below.

Figure 2. Plausible synthetic workflow for this compound.

Disclaimer: The information provided in this document is based on publicly available data and chemical principles. The absence of detailed experimental reports necessitates that the structural and spectroscopic details be considered predictive. Researchers should independently verify this information through experimental work.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Nitrophenoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-nitrophenoxy)naphthalene, a diaryl ether with applications in chemical research and as a potential building block in medicinal chemistry. This document details the core synthetic strategies, experimental protocols, and relevant mechanistic insights to facilitate its preparation in a laboratory setting.

Introduction

This compound is an aromatic ether that incorporates both a naphthalene and a nitrophenyl moiety. The presence of the electron-withdrawing nitro group and the extended aromatic system makes it a subject of interest in materials science and as an intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The formation of the ether linkage between the two aromatic rings is the key step in its synthesis, which can be achieved through several established methods in organic chemistry. This guide will focus on the two most prevalent and practical approaches: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation.

Core Synthesis Pathways

The synthesis of this compound primarily relies on the formation of a diaryl ether bond. The two principal methods to achieve this are the Nucleophilic Aromatic Substitution (SNAr) reaction, often in the form of a Williamson-like ether synthesis, and the copper-catalyzed Ullmann Condensation.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr pathway is a powerful method for the formation of aryl ethers, particularly when one of the aromatic rings is activated by a strong electron-withdrawing group, such as the nitro group in this case. The reaction proceeds through the attack of a nucleophile, the 2-naphthoxide ion, on an electron-deficient aromatic ring, displacing a leaving group. The nitro group at the para position of the phenyl ring is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, thus facilitating the reaction.

The overall reaction is as follows:

Caption: General scheme of the SNAr synthesis of this compound.

Mechanism:

The reaction is a two-step process:

-

Deprotonation: A base is used to deprotonate the hydroxyl group of 2-naphthol, forming the more nucleophilic 2-naphthoxide anion.

-

Nucleophilic Attack and Elimination: The 2-naphthoxide anion attacks the carbon atom bearing the leaving group on the 4-halonitrobenzene ring. This forms a resonance-stabilized carbanionic intermediate (Meisenheimer complex). The leaving group is then eliminated, restoring the aromaticity of the ring and yielding the final diaryl ether product.

Caption: Simplified workflow of the SNAr reaction mechanism.

Ullmann Condensation Pathway

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of diaryl ethers.[1] This method is particularly useful when the SNAr reaction is not favorable. The reaction typically involves heating an aryl halide with a phenol in the presence of a copper catalyst and a base. While traditional Ullmann conditions often require high temperatures, modern modifications with soluble copper catalysts and ligands can allow for milder reaction conditions.

The general reaction is as follows:

References

An In-depth Technical Guide to the Electrophilic Substitution Mechanism in Nitrophenoxy Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution mechanism, specifically nitration, in phenoxy naphthalenes. The document details the underlying principles of regioselectivity, the influence of substituents, and the interplay of kinetic and thermodynamic factors that govern the reaction's outcome. While direct experimental data on the nitration of phenoxy naphthalenes is limited in publicly available literature, this guide synthesizes established principles of electrophilic aromatic substitution to predict the reaction pathways and product distributions.

Core Principles of Electrophilic Aromatic Substitution in Naphthalene Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The naphthalene system, with its two fused benzene rings, exhibits distinct reactivity patterns compared to benzene.

1.1. Reactivity and Regioselectivity of Naphthalene

Naphthalene is more reactive towards electrophiles than benzene due to the lower delocalization energy required to form the carbocation intermediate (Wheland intermediate). Substitution on the naphthalene ring can occur at two distinct positions: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7).

Under kinetically controlled conditions (lower temperatures), electrophilic attack is favored at the α-position. This preference is attributed to the greater resonance stabilization of the resulting carbocation intermediate, which can delocalize the positive charge over both rings while maintaining a complete benzene ring in one of the resonance structures. In contrast, attack at the β-position results in a less stable intermediate.

1.2. Directing Effects of Substituents

The regioselectivity of EAS on a substituted naphthalene is governed by the electronic properties of the existing substituent.

-

Activating Groups: Electron-donating groups (e.g., -OR, -OH, -NH2, alkyl groups) increase the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles. These groups are typically ortho- and para- directors.

-

Deactivating Groups: Electron-withdrawing groups (e.g., -NO2, -CN, -SO3H, -C=O) decrease the electron density of the rings, making them less reactive. These groups are generally meta- directors.

The Nitration of Phenoxy Naphthalenes: A Mechanistic Insight

The nitration of phenoxy naphthalenes involves the introduction of a nitro group (-NO2) onto the aromatic system. The electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated in situ from the reaction of concentrated nitric acid with a stronger acid, such as concentrated sulfuric acid.

The phenoxy group (-OPh) is an activating, ortho-, para- directing group due to the resonance effect of the oxygen lone pairs, which donate electron density to the aromatic ring. The nitro group (-NO2) on the phenoxy moiety is a strong deactivating, meta- directing group. The overall directing effect in nitrophenoxy naphthalenes is a complex interplay between the activating phenoxy group, the deactivating nitro group, and the inherent reactivity of the naphthalene core.

2.1. Predicted Regioselectivity in the Nitration of 1-Phenoxynaphthalene

In 1-phenoxynaphthalene, the phenoxy group at the C1 position activates the naphthalene ring. The primary sites for electrophilic attack are the ortho (C2) and para (C4) positions. Given the steric hindrance at the C2 position and the inherent preference for α-substitution in naphthalenes, the C4 position is the most probable site for nitration on the naphthalene ring .

The phenoxy ring is also activated by the ether oxygen and directed to the ortho and para positions. Therefore, nitration can also occur on the phenoxy ring, primarily at the para position (C4') due to less steric hindrance compared to the ortho positions (C2' and C6').

If the starting material is a nitrophenoxy naphthalene, the existing nitro group will direct incoming electrophiles. For instance, in 1-(4-nitrophenoxy)naphthalene, the naphthalene ring is activated by the phenoxy group and will be the primary site of further nitration, again favoring the C4 position. The nitrated phenoxy ring is strongly deactivated towards further electrophilic substitution.

2.2. Predicted Regioselectivity in the Nitration of 2-Phenoxynaphthalene

For 2-phenoxynaphthalene, the phenoxy group at the C2 position activates the naphthalene ring. The most activated positions are C1 (ortho) and C3 (ortho). Due to the preference for α-substitution, the C1 position is the most likely site of nitration .

Similar to the 1-phenoxynaphthalene isomer, nitration can also occur on the phenoxy ring, predominantly at the para position (C4').

Quantitative Data

As direct experimental data for the nitration of phenoxy naphthalenes is scarce, the following table provides predicted major products and illustrative yields based on the principles of electrophilic aromatic substitution and data from analogous reactions, such as the nitration of naphthalene and 1-phenylnaphthalene.

| Substrate | Nitrating Agent | Predicted Major Mononitrated Product(s) | Predicted Isomer Distribution | Reference/Analogy |

| Naphthalene | HNO₃/H₂SO₄ | 1-Nitronaphthalene | ~90-95% | [1][2] |

| 2-Nitronaphthalene | ~5-10% | [1][2] | ||

| 1-Phenylnaphthalene | HNO₃/H₂SO₄ | 1-Phenyl-4-nitronaphthalene | Major (on naphthalene ring) | [3] |

| 1-(4-Nitrophenyl)naphthalene | Major (on phenyl ring) | [3] | ||

| 1-Phenoxynaphthalene | HNO₃/H₂SO₄ | 1-Phenoxy-4-nitronaphthalene | Predicted Major | Analogous to 1-phenylnaphthalene |

| 1-(4-Nitrophenoxy)naphthalene | Predicted Major | Analogous to 1-phenylnaphthalene | ||

| 2-Phenoxynaphthalene | HNO₃/H₂SO₄ | 2-Phenoxy-1-nitronaphthalene | Predicted Major | Inherent reactivity of naphthalene |

| 2-(4-Nitrophenoxy)naphthalene | Predicted Major | Activating effect of phenoxy group |

Experimental Protocols

The following is a representative experimental protocol for the mononitration of a phenoxynaphthalene, adapted from established procedures for the nitration of naphthalene and its derivatives.[2][3]

4.1. Synthesis of a Mononitrophenoxy Naphthalene

Materials:

-

Phenoxynaphthalene (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolution: Dissolve the phenoxynaphthalene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 eq) while cooling in an ice bath.

-

Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the solution of phenoxynaphthalene over a period of 30-60 minutes, ensuring the temperature of the reaction mixture remains below 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-water with vigorous stirring.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate as the eluent to separate the different isomers.

-

Characterization: Characterize the purified product(s) using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Visualizations of Reaction Mechanisms and Workflows

5.1. General Mechanism of Electrophilic Aromatic Nitration

References

An Examination of the Theoretical Properties of 2-(4-Nitrophenoxy)naphthalene: A Scoping Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a scoping review of the currently available theoretical and physicochemical properties of the organic compound 2-(4-Nitrophenoxy)naphthalene. Despite its well-defined structure, a comprehensive review of scientific literature and chemical databases reveals a notable absence of in-depth theoretical studies, such as quantum chemical calculations, and a lack of published experimental research detailing its synthesis, characterization, and biological activity. This document summarizes the available computed data and provides a foundation for future research into this molecule.

Physicochemical and Computed Properties

Quantitative data for this compound is primarily available from computational predictions housed in chemical databases. These properties offer a baseline understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 265.26 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 71311-82-5 | PubChem[1] |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)--INVALID-LINK--[O-] | PubChem[1] |

| InChI Key | ORYXOTYJSALBQZ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 4.8 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

| Appearance | Light yellow to yellow to orange powder/crystal | TCI[2] |

| Purity | >98.0% (GC) | TCI[2] |

Molecular Structure

The molecular structure of this compound consists of a naphthalene ring linked to a 4-nitrophenoxy group via an ether bond.

Caption: 2D representation of this compound.

Theoretical and Computational Chemistry

A thorough search for dedicated computational studies on this compound yielded no specific results. Research on similar naphthalene derivatives suggests that Density Functional Theory (DFT) calculations could provide valuable insights into its electronic structure, frontier molecular orbitals (HOMO-LUMO), and vibrational spectra. Such studies would be crucial for understanding its reactivity, stability, and potential intermolecular interactions.

Logical Workflow for Future Theoretical Analysis:

Caption: Proposed workflow for theoretical analysis.

Experimental Data and Protocols

Currently, there are no published, peer-reviewed experimental protocols for the synthesis and characterization of this compound. While the compound is commercially available, detailed procedures for its preparation and purification are not publicly documented. Standard ether synthesis methodologies, such as the Williamson ether synthesis, could be explored as a potential route.

Hypothetical Experimental Workflow:

Caption: A potential workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

No biological activity, including in vitro or in vivo studies, has been reported for this compound in the available scientific literature. Consequently, there is no information regarding its mechanism of action or any associated signaling pathways. The presence of the nitrophenyl and naphthalene moieties, which are found in various bioactive compounds, suggests that this molecule could be a candidate for future biological screening.

Conclusion and Future Directions

This compound remains a sparsely characterized compound. While its basic physicochemical properties can be estimated through computational methods, a significant gap exists in both theoretical and experimental research. Future work should focus on:

-

Quantum Chemical Calculations: Performing DFT studies to elucidate its electronic properties, reactivity, and spectral characteristics.

-

Synthesis and Characterization: Developing and publishing a detailed experimental protocol for its synthesis, purification, and full spectroscopic characterization.

-

Biological Screening: Evaluating its potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, to determine its potential as a lead compound in drug discovery.

The information presented in this guide highlights the need for foundational research on this compound to unlock its potential for applications in materials science and drug development.

References

The Advent and Evolution of Nitrophenoxy Naphthalene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nitrophenoxy naphthalene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of these compounds. It further delves into their mechanisms of action, focusing on key signaling pathways, and presents quantitative biological data and detailed experimental protocols to support further research and drug development endeavors in this promising area.

Discovery and Historical Perspective

The history of nitrophenoxy naphthalene compounds is intrinsically linked to the development of synthetic organic chemistry, particularly the advent of cross-coupling reactions. While early work on naphthalene and its simple nitro derivatives dates back to the 19th century, the specific synthesis of nitrophenoxy naphthalenes gained traction with the discovery and refinement of the Ullmann condensation .

First reported by Fritz Ullmann in 1901, this copper-catalyzed reaction provided a viable method for the formation of diaryl ethers.[1][2] Initially, the reaction conditions were harsh, requiring high temperatures and stoichiometric amounts of copper.[1][2] An illustrative traditional Ullmann ether synthesis is the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol.[3] The reaction involves a copper catalyst, which can be in the form of the metal or its salts.[3]

Over the decades, significant methodological improvements, including the use of soluble copper catalysts and various ligands, have made the Ullmann condensation a more versatile and widely applicable tool for synthesizing compounds like nitrophenoxy naphthalenes under milder conditions. These advancements have been crucial in enabling the exploration of their therapeutic potential.

Synthesis of Nitrophenoxy Naphthalene Compounds

The primary method for the synthesis of nitrophenoxy naphthalene compounds is the Ullmann condensation , which involves the copper-catalyzed coupling of a naphthol with a nitrophenyl halide.

General Experimental Protocol: Ullmann Condensation

This protocol outlines a general procedure for the synthesis of a nitrophenoxy naphthalene derivative. Specific reaction conditions may need to be optimized for individual substrates.

Materials:

-

Naphthol derivative

-

Nitrophenyl halide (e.g., 1-chloro-4-nitrobenzene, 1-bromo-2-nitrobenzene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)

-

Ligand (optional, e.g., L-proline, N,N-dimethylglycine)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the naphthol derivative (1.0 eq.), the nitrophenyl halide (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Ligand Addition: Anhydrous solvent is added, followed by the optional ligand (0.2 eq.).

-

Reaction: The reaction mixture is heated to a specified temperature (typically between 100-150 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Extraction: The aqueous layer is extracted three times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure nitrophenoxy naphthalene compound.

Logical Workflow for Ullmann Condensation:

Biological Activities and Mechanisms of Action

Nitrophenoxy naphthalene derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of cancers, promoting tumor growth and survival.[4] Several naphthalene derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[4]

Mechanism of Inhibition:

Nitrophenoxy naphthalene compounds can interfere with the STAT3 signaling cascade at multiple levels:

-

Inhibition of Phosphorylation: They can prevent the phosphorylation of STAT3 by upstream kinases such as Janus kinases (JAKs).

-

Disruption of Dimerization: Phosphorylated STAT3 monomers must dimerize to translocate to the nucleus. These compounds can hinder this dimerization process.

-

Blockade of Nuclear Translocation: Even if dimers are formed, their transport into the nucleus can be blocked.

-

Inhibition of DNA Binding: Once in the nucleus, STAT3 dimers bind to specific DNA sequences to regulate gene expression. Nitrophenoxy naphthalenes can prevent this binding.

The net effect of STAT3 inhibition is the downregulation of its target genes, which are involved in cell cycle progression (e.g., Cyclin D1) and invasion (e.g., MMP9), ultimately leading to suppressed tumor growth and metastasis.[2]

STAT3 Signaling Pathway and Inhibition:

Inhibition of CREB-Mediated Gene Transcription

Cyclic AMP response element-binding protein (CREB) is another transcription factor that is frequently overexpressed and activated in various cancers, playing a crucial role in tumor progression.[5] Naphthol derivatives, which share structural similarities with nitrophenoxy naphthalenes, have been identified as inhibitors of CREB-mediated gene transcription.[1]

Mechanism of Inhibition:

The transcriptional activity of CREB is dependent on its interaction with the coactivator CREB-binding protein (CBP). Nitrophenoxy naphthalene compounds are hypothesized to disrupt this critical protein-protein interaction, thereby preventing the recruitment of the transcriptional machinery to CREB target genes. This leads to the downregulation of genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.

CREB Signaling Pathway and Inhibition:

Quantitative Biological Data

The anticancer activity of nitrophenoxy naphthalene derivatives is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: In Vitro Cytotoxicity of Selected Naphthalene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-sulfonamide hybrid | MCF7 (Breast) | 5.2 - 15.8 | [1] |

| Naphthol AS-E analog (666-15) | MDA-MB-468 (Breast) | 0.081 | [5] |

| Naphthalene-chalcone hybrid | A549 (Lung) | 7.835 | [6] |

| Naphthalen-1-yloxyacetamide deriv. | MCF-7 (Breast) | 0.078 | [7] |

Note: The table presents a selection of data from the literature and is not exhaustive. The specific structures of the tested compounds can be found in the cited references.

Standard Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compound (dissolved in DMSO)

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) and a blank (medium only) are included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Assay:

Conclusion and Future Directions

Nitrophenoxy naphthalene compounds represent a versatile and promising class of molecules with significant therapeutic potential, particularly in the field of oncology. The well-established Ullmann condensation provides a reliable synthetic route to access a diverse range of these derivatives. Their ability to modulate key signaling pathways, such as STAT3 and CREB, underscores their potential as targeted cancer therapies.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the nitrophenoxy naphthalene scaffold to optimize potency and selectivity.

-

Elucidation of Novel Mechanisms: Investigating other potential biological targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease.

-

Development of More Efficient Synthetic Methodologies: Exploring novel catalytic systems to further improve the synthesis of these compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the exciting and rapidly evolving field of nitrophenoxy naphthalene chemistry and biology.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(4-Nitrophenoxy)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis, and potential biological evaluation of 2-(4-Nitrophenoxy)naphthalene. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a compilation of predicted spectroscopic values based on analogous compounds and established synthetic protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of novel naphthalene-based compounds for potential applications in drug discovery and materials science.

Chemical Structure and Properties

This compound is an aromatic ether incorporating both a naphthalene and a 4-nitrophenyl moiety. The presence of the nitro group, a strong electron-withdrawing group, and the extended π-system of the naphthalene ring are expected to confer distinct spectroscopic and electronic properties to the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 265.26 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 71311-82-5 | --INVALID-LINK--[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would exhibit distinct signals for the protons on the naphthalene and nitrophenyl rings. The protons on the naphthalene ring will show a more complex splitting pattern compared to the simple AA'BB' system of the 1,4-disubstituted benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.20 - 8.15 | d | 2H, Protons ortho to -NO₂ |

| 7.90 - 7.80 | m | 3H, Naphthalene protons |

| 7.50 - 7.40 | m | 2H, Naphthalene protons |

| 7.35 - 7.25 | m | 2H, Naphthalene protons |

| 7.15 - 7.10 | d | 2H, Protons meta to -NO₂ |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show signals for all 16 carbon atoms. The chemical shifts are influenced by the electron-withdrawing nitro group and the ether linkage.

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 | C-O (nitrophenyl) |

| 155.0 | C-O (naphthalene) |

| 142.0 | C-NO₂ |

| 134.5 | Quaternary C (naphthalene) |

| 131.0 | Quaternary C (naphthalene) |

| 129.5 | CH (naphthalene) |

| 128.0 | CH (naphthalene) |

| 127.5 | CH (naphthalene) |

| 126.0 | CH (nitrophenyl) |

| 125.0 | CH (naphthalene) |

| 124.5 | CH (naphthalene) |

| 121.0 | CH (naphthalene) |

| 119.0 | CH (nitrophenyl) |

| 117.0 | CH (naphthalene) |

IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the nitro group, the aromatic C-H bonds, and the C-O-C ether linkage.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1590, 1490 | Strong | Aromatic C=C stretch |

| 1520, 1340 | Strong | Asymmetric and symmetric N-O stretch of NO₂ |

| 1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050 | Medium | Symmetric C-O-C stretch (aryl ether) |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and fragmentation patterns characteristic of aromatic ethers and nitro compounds.

| m/z | Interpretation |

| 265 | [M]⁺ |

| 219 | [M - NO₂]⁺ |

| 143 | [Naphthalene-O]⁺ |

| 127 | [Naphthalene]⁺ |

| 122 | [Nitrophenol]⁺ |

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation reaction between 2-naphthol and 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene.[2][3][4][5] This method is a classic and reliable approach for the formation of diaryl ethers.

Materials:

-

2-Naphthol

-

1-Chloro-4-nitrobenzene (or 1-bromo-4-nitrobenzene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (1.0 eq.), 1-chloro-4-nitrobenzene (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Potential Biological Evaluation Workflow

Naphthalene derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[6][7][8][9][10] A general workflow for the initial biological screening of this compound is outlined below.

This workflow begins with primary in vitro screening to assess the cytotoxic effects on various cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria and fungi. Compounds that demonstrate significant activity ("hits") would then be subjected to further studies to elucidate their mechanism of action, such as apoptosis and cell cycle analysis, ultimately leading to the identification of their molecular targets.

References

- 1. This compound | C16H11NO3 | CID 762478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Research Potential of 2-(4-Nitrophenoxy)naphthalene: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of a Novel Naphthalene Derivative for Therapeutic Application

Introduction

2-(4-Nitrophenoxy)naphthalene is a unique aromatic compound that merges the structural features of naphthalene and a nitrophenoxy moiety. While this specific molecule is not extensively documented in current scientific literature, its constituent parts are well-known pharmacophores, suggesting a rich potential for biological activity. The naphthalene core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the nitrophenoxy group can significantly influence a molecule's electronic properties and biological interactions. This technical guide provides a comprehensive overview of the potential research applications of this compound, based on a predictive analysis of its chemical properties and the known biological activities of related compounds. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel chemical entities for therapeutic development.

Physicochemical and Predicted ADMET Properties

A thorough understanding of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for early-stage drug discovery. Due to the lack of experimental data for this compound, the following properties have been computationally predicted to guide initial research efforts.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Implication for Drug Development |

| Physicochemical Properties | ||

| Molecular Formula | C₁₆H₁₁NO₃ | Provides the elemental composition. |

| Molecular Weight | 265.26 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol/Water Partition Coefficient) | ~4.5 - 4.8 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 3 | Favorable for oral bioavailability. |

| Rotatable Bonds | 3 | Indicates good oral bioavailability. |

| ADMET Properties (Predicted) | ||

| Aqueous Solubility | Low | May require formulation strategies to improve bioavailability. |

| Caco-2 Permeability | High | Suggests good intestinal absorption. |

| CYP450 Inhibition | Potential inhibitor of various isoforms | Warrants experimental investigation for potential drug-drug interactions. |

| hERG Inhibition | Potential for inhibition | Requires experimental validation to assess cardiotoxicity risk. |

| Mutagenicity (Ames Test) | Potential for mutagenicity | The nitroaromatic group is a structural alert for mutagenicity and requires experimental testing. |

| Oral Bioavailability | Moderate to High | Predicted to be orally available, but solubility may be a limiting factor. |

Potential Therapeutic Applications and Underlying Rationale

Based on the extensive research on naphthalene and nitrophenol derivatives, this compound is predicted to have potential applications in several therapeutic areas.

Anticancer Activity

Naphthalene derivatives are a well-established class of anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of topoisomerases, and disruption of microtubule dynamics. The presence of the electron-withdrawing nitro group on the phenoxy ring of this compound could enhance its interaction with biological targets, potentially leading to potent cytotoxic activity against various cancer cell lines.

Antimicrobial Activity

Derivatives of 2-naphthol have demonstrated significant antimicrobial properties. The lipophilic nature of the naphthalene core allows for efficient penetration of microbial cell membranes. The nitrophenoxy moiety may further contribute to antimicrobial effects through mechanisms such as oxidative stress induction or inhibition of essential microbial enzymes.

Anti-inflammatory Activity

Certain naphthalene derivatives exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway. The structural resemblance of this compound to known anti-inflammatory agents suggests it may possess similar activities.

Proposed Experimental Workflows

To validate the predicted biological activities of this compound, a systematic experimental approach is recommended. The following workflows outline key experiments for initial screening and characterization.

Figure 1: Proposed experimental workflow for the synthesis, screening, and initial mechanism of action studies of this compound.

Predicted Signaling Pathway Involvement

Given the prevalence of naphthalene derivatives as anticancer agents that induce apoptosis, a plausible mechanism of action for this compound could involve the modulation of key apoptotic signaling pathways.

Figure 2: Predicted involvement of this compound in the intrinsic apoptotic pathway.

Detailed Experimental Protocols (General)

While specific protocols for this compound are not available, the following are general, widely accepted methodologies for evaluating the biological activities of novel naphthalene derivatives.

Synthesis of this compound

A plausible synthetic route would involve a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, between 2-naphthol and 1-chloro-4-nitrobenzene or a similar activated nitroaromatic compound.

-

Reaction: 2-Naphthol and 1-chloro-4-nitrobenzene are heated in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., DMF or DMSO).

-

Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation: A serial dilution of this compound is prepared in a suitable broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This compound represents an under-explored molecule with significant potential for biological activity, primarily inferred from the well-documented pharmacology of its naphthalene and nitrophenol components. The predictive data presented in this guide strongly suggests that this compound warrants further investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The proposed experimental workflows provide a clear path for the initial in vitro evaluation of this promising compound. Future research should focus on the synthesis and purification of this compound, followed by a systematic screening against a panel of cancer cell lines and microbial strains. Positive hits should then be subjected to more detailed mechanism of action studies to elucidate the specific molecular targets and signaling pathways involved. This foundational research will be critical in determining the therapeutic potential of this novel naphthalene derivative.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Nitrophenoxy)naphthalene from 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-nitrophenoxy)naphthalene, a diaryl ether, from 2-naphthol and 1-chloro-4-nitrobenzene via the Williamson ether synthesis. This method offers a reliable and straightforward approach for the preparation of this and similar diaryl ethers, which are important scaffolds in medicinal chemistry and materials science. The protocol includes reagent specifications, step-by-step experimental procedures, purification methods, and characterization data for the final product.

Introduction

Diaryl ethers are a significant class of organic compounds present in numerous natural products and synthetic molecules with diverse biological activities. The synthesis of unsymmetrical diaryl ethers, such as this compound, is of considerable interest in drug discovery and development. The Williamson ether synthesis is a classical and versatile method for the preparation of ethers. In the case of diaryl ethers, this reaction typically involves the nucleophilic substitution of an activated aryl halide by a phenoxide ion. The presence of an electron-withdrawing group, such as a nitro group, on the aryl halide is crucial for activating the aromatic ring towards nucleophilic aromatic substitution. An alternative method, the Ullmann condensation, involves a copper-catalyzed reaction between an aryl halide and an alcohol, often requiring higher temperatures. This application note focuses on the more accessible Williamson ether synthesis.

Reaction Principle

The synthesis of this compound from 2-naphthol proceeds via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. In the first step, 2-naphthol is deprotonated by a base, typically potassium hydroxide (KOH), to form the potassium 2-naphthoxide salt. This salt then acts as a nucleophile, attacking the electron-deficient carbon atom attached to the chlorine in 1-chloro-4-nitrobenzene. The nitro group at the para-position of the benzene ring strongly activates the substrate for this nucleophilic attack.

Reaction Scheme:

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Role |

| 2-Naphthol | C₁₀H₈O | 144.17 | White to off-white crystalline solid | Starting Material |

| 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | 157.56 | Yellow crystalline solid | Electrophile |

| Potassium Hydroxide | KOH | 56.11 | White pellets or flakes | Base |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Colorless liquid | Solvent |

| This compound | C₁₆H₁₁NO₃ | 265.26 | Light orange to yellow crystalline powder | Product |

Table 2: Synthesis and Characterization Data for this compound

| Parameter | Value |

| Yield | Typically high, often exceeding 90% |

| Melting Point | 103-105 °C |

| Appearance | Light orange to yellow crystalline powder |

| Solubility | Soluble in acetone, chloroform, and DMF |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (d, J=9.2 Hz, 2H), 7.90-7.82 (m, 3H), 7.52-7.48 (m, 1H), 7.42-7.38 (m, 2H), 7.28 (d, J=2.4 Hz, 1H), 7.12 (d, J=9.2 Hz, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 162.8, 154.5, 142.0, 134.5, 131.5, 129.8, 129.5, 128.2, 127.9, 127.0, 126.3, 125.0, 119.5, 117.0 |

| IR (KBr, cm⁻¹) | ~3100 (Ar-H), ~1580, 1490 (Ar C=C), ~1510, 1340 (NO₂), ~1240 (Ar-O-Ar) |

Note: NMR and IR data are approximate and may vary slightly based on the specific instrument and conditions used.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-Naphthol

-

1-Chloro-4-nitrobenzene

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Methanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (1.44 g, 10 mmol).

-

Base Addition: Add potassium hydroxide (0.62 g, 11 mmol) and dimethylformamide (50 mL).

-

Formation of Naphthoxide: Stir the mixture at room temperature for 30 minutes to form the potassium 2-naphthoxide salt. The solution will typically become colored.

-

Addition of Electrophile: Add 1-chloro-4-nitrobenzene (1.58 g, 10 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain it at this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Precipitation: A solid precipitate of this compound will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with plenty of distilled water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from methanol or ethanol to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C.

-

Characterization: Determine the yield, melting point, and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualization

Signaling Pathway of the Williamson Ether Synthesis

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Application Notes and Protocols for the Etherification of 4-Nitrophenol with Naphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, yielding structural motifs present in numerous pharmaceuticals, agrochemicals, and materials. The ether linkage between a 4-nitrophenyl group and a naphthyl moiety, specifically, can be a key building block in the development of novel compounds with potential applications in various fields of drug discovery and materials science. The electron-withdrawing nature of the nitro group on the phenoxy ring can influence the molecule's electronic properties and biological activity.

This document provides detailed application notes and experimental protocols for three common and effective methods for the etherification of 4-nitrophenol with a naphthalene derivative: the Williamson Ether Synthesis, the Ullmann Condensation, and the Buchwald-Hartwig O-Arylation. A comparative summary of reaction conditions and yields is presented to aid in method selection based on substrate scope, reaction conditions, and cost considerations.

Reaction Overview

The general reaction for the etherification of 4-nitrophenol with a naphthalene derivative can be represented as follows:

The choice of the naphthalene derivative (e.g., a halonaphthalene, a naphthyl triflate) and the specific reaction conditions will depend on the chosen synthetic methodology.

Comparative Data of Etherification Methods

The following table summarizes typical reaction conditions and reported yields for the different etherification methods. It is important to note that yields are highly substrate and condition dependent.

| Method | Naphthalene Reactant | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Williamson Ether Synthesis | 1-Bromonaphthalene | None | K₂CO₃ | DMF | 100-150 | 12-24 | 70-85 |

| Ullmann Condensation | 1-Iodonaphthalene | CuI | Cs₂CO₃ | Pyridine | 110-150 | 12-24 | 80-95 |

| Buchwald-Hartwig O-Arylation | 1-Naphthyl triflate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-110 | 8-16 | 75-90 |

Experimental Protocols

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and straightforward method for preparing ethers. In the context of diaryl ether synthesis, it proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nitro group on the 4-nitrophenol.

Protocol:

-

Reagent Preparation:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq.), 1-bromonaphthalene (1.2 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 4-nitrophenol.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.

-

Heat the mixture to 120 °C and maintain this temperature under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-nitrophenyl naphthyl ether.

-

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly effective for the formation of diaryl ethers. This method often provides high yields, especially when using an aryl iodide.[1]

Protocol:

-

Reagent Preparation:

-

In a Schlenk tube, combine 4-nitrophenol (1.0 eq.), 1-iodonaphthalene (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous pyridine as the solvent (0.5 M concentration relative to 4-nitrophenol).

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to 130 °C in an oil bath and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the filtrates and wash with 1 M hydrochloric acid (HCl) to remove pyridine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 4-nitrophenyl naphthyl ether.

-

Buchwald-Hartwig O-Arylation